molecular formula C12H11FN2O2 B8638170 2-Fluoro-4-(2-methoxypyridin-4-yloxy)benzenamine

2-Fluoro-4-(2-methoxypyridin-4-yloxy)benzenamine

Cat. No.: B8638170
M. Wt: 234.23 g/mol
InChI Key: YBHSROCUAAGGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-methoxypyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-fluoro-4-(2-methoxypyridin-4-yl)oxyaniline

InChI

InChI=1S/C12H11FN2O2/c1-16-12-7-9(4-5-15-12)17-8-2-3-11(14)10(13)6-8/h2-7H,14H2,1H3

InChI Key

YBHSROCUAAGGFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-amino-3-fluorophenol (0.20 g, 1.6 mmol) in 4 mL of anhydrous DMA was treated with potassium tert-butoxide (0.24 g, 1.9 mmol). The resultant dark-red solution was stirred at RT for 1 hour in a capped vial. 4-Chloro-2-methoxypyridine (0.26 g, 1.6 mmol) was added and the reaction mixture was heated overnight at 100° C. Water (50 mL) was added and the solution was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by silica gel column chromatography to obtain 2-fluoro-4-(2-methoxypyridin-4-yloxy)benzenamine (0.20 g, 58% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.02 (d, J=6.0 Hz, 1H), 6.95 (dd, J=2.8, 12.0 Hz, 1H), 6.82 (dd, J=8.4, 8.8 Hz, 1H), 6.73 (dd, J=2.0, 8.4 Hz, 1H), 6.54 (dd, J=2.4, 6.0 Hz, 1H), 6.10 (d, J=2.4 Hz, 1H), 5.17 (s, 1H), 3.81 (s, 3H); MS (ESI) m/z: 235.0 (M+H+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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